molecular formula C6H6N4 B1235681 5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 2227-98-7

5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1235681
CAS No.: 2227-98-7
M. Wt: 134.14 g/mol
InChI Key: YRVFQPBPZCRUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-pyrrolo[3,2-d]pyrimidin-4-amine: is an organic compound belonging to the class of pyrrolopyrimidines. This compound consists of a pyrrole ring fused to a pyrimidine ring, forming a heterocyclic aromatic structure.

Biochemical Analysis

Biochemical Properties

5H-pyrrolo[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified to interact with adenine phosphoribosyltransferase, an enzyme involved in the salvage pathway of adenine nucleotide synthesis . This interaction is essential for the formation of adenosine monophosphate, which is energetically less costly than de novo synthesis. Additionally, this compound has shown potential in inhibiting receptor-interacting protein kinase 1, thereby protecting cells from necroptosis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of Bcl-2 activity . These effects highlight its potential as an anticancer agent by promoting programmed cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to adenine phosphoribosyltransferase, facilitating the formation of adenosine monophosphate . Additionally, it inhibits receptor-interacting protein kinase 1, which plays a role in necroptosis, a form of programmed cell death . These interactions underscore its potential therapeutic applications in cancer and other diseases involving cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of necroptosis and consistent induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit necroptosis and induce apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as adenine phosphoribosyltransferase . This enzyme catalyzes the formation of adenosine monophosphate from adenine, playing a critical role in nucleotide metabolism. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that it reaches the intended cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules within the appropriate cellular context. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core . Another approach involves the use of formamidine and ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and subsequent conversion to the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .

Scientific Research Applications

Chemistry: 5H-pyrrolo[3,2-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a scaffold for designing inhibitors and modulators of biological pathways .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of new materials with unique properties .

Comparison with Similar Compounds

Biological Activity

5H-Pyrrolo[3,2-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their ability to inhibit critical enzymes involved in nucleotide metabolism. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological development.

1. Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its effects is through the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

  • Inhibition Potency : In studies, derivatives of this compound showed potent inhibitory activity against human DHFR and TS:
    • For instance, a related compound exhibited an IC50 value of 120 nM against human DHFR and 46 nM against human TS, indicating strong potential as a dual inhibitor .
CompoundTarget EnzymeIC50 (nM)
This compoundHuman DHFR120
This compoundHuman TS46

2. Anticancer Activity

The anticancer properties of this compound have been explored extensively. Studies indicate that it can inhibit tumor cell growth effectively.

  • Cell Line Studies : In vitro assays demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines:
    • Compounds derived from this scaffold exhibited GI50 values ranging from 0.018 to 9.98 μM across a panel of cancer cell lines .
Cell LineGI50 (μM)
NCI Panel0.018 - 9.98

The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair.

  • Cell Cycle Analysis : Treatment with these compounds has been shown to alter the distribution of cells across different phases of the cell cycle:
    • For example, an increase in G0-G1 phase cells was observed alongside a decrease in S and G2/M phases after treatment with specific derivatives .

Case Studies and Research Findings

Several studies have specifically focused on the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives:

  • Dual Inhibition Study : A study synthesized classical antifolates based on the pyrrolo[3,2-d]pyrimidine scaffold and evaluated their potency against DHFR and TS. The results indicated that structural modifications significantly enhanced inhibitory activity compared to existing drugs like pemetrexed .
  • Antitumor Activity Evaluation : Another study highlighted the enhanced antitumor activity of compounds with longer carbon bridges in their structure, suggesting that conformational flexibility plays a crucial role in their effectiveness against cancer cells .

Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVFQPBPZCRUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415327
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-98-7
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03506
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2227-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Reactant of Route 2
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Reactant of Route 3
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Reactant of Route 4
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Reactant of Route 5
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Reactant of Route 6
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Customer
Q & A

Q1: What makes this specific pyrimidine derivative effective against poliovirus?

A1: While the exact mechanism of action of 7-(Benzenesulfonyl)-5-benzyl-N-(prop-2-en-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine against poliovirus type 3 (PV-3) is not fully elucidated in the provided research [], the study demonstrates its potent antiviral activity in vitro. The compound exhibited an EC50 value of 0.75 μM, indicating its effectiveness in inhibiting viral replication. Further research is needed to pinpoint the precise molecular targets and downstream effects responsible for its antiviral activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.